Dopamine Hydrochloride

Description

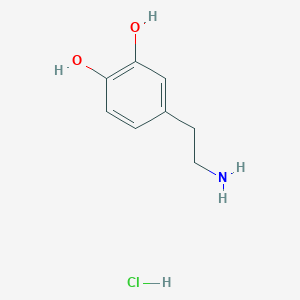

Structure

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

4-(2-aminoethyl)benzene-1,2-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2.ClH/c9-4-3-6-1-2-7(10)8(11)5-6;/h1-2,5,10-11H,3-4,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTENFNNZBMHDDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCN)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1200398-97-5, 51-61-6 (Parent) | |

| Record name | 1,2-Benzenediol, 4-(2-aminoethyl)-, hydrochloride (1:1), homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1200398-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dopamine hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000062317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7020550 | |

| Record name | Dopamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62-31-7 | |

| Record name | Dopamine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62-31-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dopamine hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000062317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dopamine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756749 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dopamine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169105 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Benzenediol, 4-(2-aminoethyl)-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dopamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dopamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.480 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DOPAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7L3E358N9L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Neurotransmitter Biosynthesis and Metabolism

Precursor Role in Norepinephrine and Adrenaline Synthesis

Dopamine serves as the immediate precursor for the synthesis of the neurotransmitters norepinephrine (noradrenaline) and epinephrine (adrenaline). The biosynthesis of these catecholamines begins with the amino acid L-tyrosine, which is converted to L-DOPA by the enzyme tyrosine hydroxylase. L-DOPA is then decarboxylated by aromatic L-amino acid decarboxylase (also known as DOPA decarboxylase) to form dopamine. wikipedia.org

In noradrenergic neurons and the adrenal medulla, dopamine is then transported into synaptic vesicles where it is hydroxylated by the enzyme dopamine β-hydroxylase to yield norepinephrine. In the adrenal medulla, norepinephrine can be further methylated by phenylethanolamine N-methyltransferase to produce epinephrine. tocris.com

Enzymatic Degradation Pathways (MAO, COMT, ALDH)

The synaptic action of dopamine is terminated by its removal from the synaptic cleft, primarily through reuptake into the presynaptic neuron via the dopamine transporter. Once back in the cytoplasm, or in other tissues, dopamine is enzymatically degraded. The two main enzymes involved in the initial steps of dopamine catabolism are monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).

Monoamine Oxidase (MAO): This enzyme, which exists in two isoforms (MAO-A and MAO-B), is located on the outer membrane of mitochondria. MAO catalyzes the oxidative deamination of dopamine to 3,4-dihydroxyphenylacetaldehyde (DOPAL).

Catechol-O-methyltransferase (COMT): This enzyme transfers a methyl group from S-adenosylmethionine to the 3-hydroxyl group of the catechol nucleus of dopamine, forming 3-methoxytyramine.

Following the action of MAO, DOPAL is further metabolized by aldehyde dehydrogenase (ALDH) to 3,4-dihydroxyphenylacetic acid (DOPAC). DOPAC can then be a substrate for COMT, which converts it to homovanillic acid (HVA). Alternatively, 3-methoxytyramine, formed by the action of COMT on dopamine, can be acted upon by MAO and ALDH to also produce HVA. HVA is the major final metabolite of dopamine and is excreted in the urine.

Formation of Inactive Metabolites (e.g., Homovanillic Acid)

Dopamine hydrochloride, once administered, is subject to metabolic degradation into inactive compounds, with homovanillic acid (HVA) being the primary end-product. wikipedia.org This metabolic process is carried out by a series of enzymes, principally monoamine oxidase (MAO), catechol-O-methyl transferase (COMT), and aldehyde dehydrogenase (ALDH). wikipedia.orgnih.gov The conversion of dopamine to HVA proceeds through two main enzymatic pathways. wikipedia.org

In the first major pathway, dopamine is initially acted upon by MAO, which catalyzes its oxidative deamination to 3,4-dihydroxyphenylacetaldehyde (DOPAL). wikipedia.orgresearchgate.net Subsequently, ALDH converts DOPAL to 3,4-dihydroxyphenylacetic acid (DOPAC). Finally, COMT facilitates the methylation of DOPAC to produce homovanillic acid. wikipedia.orgnih.gov

The second primary metabolic route involves the initial action of COMT on dopamine, which results in the formation of 3-methoxytyramine. wikipedia.orgyoutube.com Following this, 3-methoxytyramine is metabolized by MAO and ALDH to yield HVA. wikipedia.org Both isoforms of monoamine oxidase, MAO-A and MAO-B, are effective in the metabolism of dopamine. wikipedia.org Homovanillic acid itself has no recognized biological activity and is eventually filtered from the bloodstream by the kidneys and excreted in the urine. wikipedia.org

| Metabolic Pathway | Sequential Enzymes Involved | Key Intermediates | Final Inactive Metabolite |

|---|---|---|---|

| Pathway 1 | Monoamine Oxidase (MAO), Aldehyde Dehydrogenase (ALDH), Catechol-O-methyl Transferase (COMT) | 3,4-dihydroxyphenylacetaldehyde (DOPAL), 3,4-dihydroxyphenylacetic acid (DOPAC) | Homovanillic Acid (HVA) |

| Pathway 2 | Catechol-O-methyl Transferase (COMT), Monoamine Oxidase (MAO), Aldehyde Dehydrogenase (ALDH) | 3-Methoxytyramine | Homovanillic Acid (HVA) |

Complex Formation and Binding Interactions

The protonated form of dopamine, as found in this compound, engages in various complex formation and binding interactions that are crucial to its biological activity and stability. ias.ac.in These interactions are primarily non-covalent and influence its binding to receptors and other molecules. ias.ac.inacs.org

The conformational state and binding of protonated dopamine are significantly influenced by weak non-covalent interactions. ias.ac.in Quantum chemical calculations and spectroscopic studies have identified several types of these interactions in aqueous solutions. ias.ac.in These include N–H₃⁺…π interactions, where the protonated amino group interacts with an aromatic ring, as well as C–H…π and π…π stacking interactions. ias.ac.in In addition to these, conventional N–H…O hydrogen bonds are also formed. ias.ac.in The interplay of these non-covalent forces is important for the stability of dopamine aggregates and its "key and lock" binding with dopaminergic receptors. ias.ac.in The binding between dopamine and protein surfaces can also be mediated by a combination of hydrogen bonding, electrostatic, cation−π, and hydrophobic interactions. acs.org

This compound can form complexes with various metal ions, and the stoichiometry of these complexes can vary. For instance, with cadmium(II), dopamine forms species with stoichiometries of MLH, ML, and ML₂, where M represents the metal ion and L represents the dopamine ligand. nih.gov The interaction with other metal ions can lead to more complex structures. With uranyl(VI) (UO₂²⁺), the formation of ML₂, MLOH, and ternary MLAc (where Ac is acetate) species has been observed. nih.gov The interaction with copper(II) is even more complex, resulting in the formation of species such as ML₂, M₂L, M₂L₂, M₂L₂(OH)₂, M₂LOH, and ML₂OH. nih.gov

| Metal Ion | Observed Complex Stoichiometries |

|---|---|

| Cadmium(II) | MLH, ML, ML₂ |

| Uranyl(VI) | ML₂, MLOH, MLAc |

| Copper(II) | ML₂, M₂L, M₂L₂, M₂L₂(OH)₂, M₂LOH, ML₂OH |

This compound can act as a quencher of fluorescence through several mechanisms. One prominent mechanism is photoinduced electron transfer (PET), where an excited fluorophore transfers an electron to dopamine, resulting in the quenching of fluorescence. nih.govrsc.org The efficiency of this process can be influenced by factors such as pH. mdpi.com Another mechanism involves the oxidation of dopamine to dopamine-o-quinone, which can also lead to fluorescence quenching. nih.gov The hydroxyl groups at the 1 and 2 positions of the catechol ring play a crucial role in these quenching mechanisms. nih.gov The fluorescence quenching of certain quantum dots by this compound has been utilized to develop sensitive detection methods. researchgate.net The quenching efficiency is often dependent on the concentration of this compound, forming the basis for quantitative analysis. mdpi.comresearchgate.net

Nanostructure Lipid Carrier Systems (NLC-DOPA)

Nanostructured lipid carriers (NLCs) are a second generation of lipid nanoparticles that have been developed to overcome the limitations of solid lipid nanoparticles (SLNs). semanticscholar.org By incorporating a liquid lipid into the solid lipid matrix, NLCs offer improved drug loading capacity and reduced drug expulsion during storage. semanticscholar.org These carrier systems are being investigated for the intranasal delivery of dopamine, a route that presents a promising non-invasive method to bypass the BBB. tandfonline.comtandfonline.com

Preparation and Characterization (Particle Size, Zeta Potential, TEM, XRD)

Dopamine-loaded NLCs (NLC-DOPA) are typically prepared using homogenization methods. tandfonline.com This involves the use of solid lipids such as Cholesterol and Soya lecithin, a liquid lipid like Oleic acid, and a surfactant, for instance, Poloxamer-188. tandfonline.com The characterization of these nanoparticles is crucial to ensure their suitability for drug delivery.

Key characterization parameters include:

Particle Size: The size of the NLCs is a critical factor influencing their absorption and bioavailability. Studies have reported NLC-DOPA formulations with particle sizes ranging from approximately 85.53 ± 0.703 to 106.11 ± 0.822 nm. tandfonline.comnih.gov

Zeta Potential: This parameter indicates the surface charge of the nanoparticles and is a predictor of their stability in suspension. researchgate.net A higher absolute zeta potential value suggests greater repulsion between particles, reducing the likelihood of aggregation. researchgate.net

Transmission Electron Microscopy (TEM): TEM analysis is employed to visualize the morphology of the NLCs. Research has confirmed the spherical and smooth surface morphology of NLC-DOPA formulations through TEM imaging. tandfonline.comnih.gov

X-Ray Diffraction (XRD): XRD is used to assess the crystalline structure of the nanoparticles. nih.gov Studies on NLC-DOPA have used XRD diffractograms to confirm the amorphous nature of the formulation, which can be advantageous for drug loading and release. tandfonline.comnih.gov

Table 1: Physicochemical Properties of NLC-DOPA Formulations

| Parameter | Reported Value/Finding | Source |

|---|---|---|

| Particle Size | 85.53 ± 0.703 to 106.11 ± 0.822 nm | tandfonline.comnih.gov |

| Morphology (TEM) | Spherical and smooth | tandfonline.comnih.gov |

| Crystalline Nature (XRD) | Amorphous | tandfonline.comnih.gov |

Drug Entrapment Efficiency

The drug entrapment efficiency (EE) is a measure of the percentage of the initial drug that is successfully encapsulated within the nanocarriers. A high entrapment efficiency is desirable to maximize the therapeutic payload. For NLC-DOPA formulations, research has demonstrated high entrapment efficiencies, with values reported to be in the range of 82.17 ± 0.794% to 95.45 ± 0.891%. tandfonline.comnih.gov The determination of this compound in these formulations is often evaluated using analytical techniques like high-performance liquid chromatography (HPLC). tandfonline.com

Table 2: Drug Entrapment Efficiency of NLC-DOPA

| Parameter | Reported Range | Source |

|---|---|---|

| Entrapment Efficiency (%) | 82.17 ± 0.794% to 95.45 ± 0.891% | tandfonline.comnih.gov |

Intranasal Administration for Blood-Brain Barrier Bypass

The intranasal route offers a direct pathway for drug delivery to the brain, circumventing the BBB. nih.gov This is achieved through the olfactory and trigeminal nerve pathways. tandfonline.com NLCs are well-suited for this route due to their small particle size, which may enhance penetration through the nasal mucosa. tandfonline.com Studies have shown that intranasal administration of dopamine-loaded nanoparticles can significantly increase the concentration of dopamine in the brain. nih.gov Ex-vivo permeability studies have indicated a high permeability coefficient for NLC-DOPA, which was twice that of the pure drug, without causing damage to the nasal mucosa. nih.gov This suggests that NLC-DOPA can be an effective and safe system for brain-targeted drug delivery. tandfonline.com

Liposomal Delivery Systems

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs. mdpi.comresearchgate.net They are a versatile platform for drug delivery and have been extensively studied for their potential in delivering therapeutic agents to the brain. nih.govnih.gov Positively charged small liposomes bearing this compound have been prepared and characterized for their physical attributes such as shape, size, charge, and drug entrapment efficiency. nih.gov

Transferrin Functionalized Liposomes

To enhance the transport of liposomes across the BBB, active targeting strategies are employed. One such approach is the functionalization of liposomes with transferrin (Tf). mdpi.comresearchgate.net Transferrin is a protein that binds to transferrin receptors (TfR), which are highly expressed on the endothelial cells of the BBB. nih.gov This interaction facilitates receptor-mediated endocytosis, allowing the liposomes to be transported into the brain. mdpi.com

Transferrin-functionalized dopamine-loaded liposomes have been successfully prepared using a modified dehydration-rehydration technique. mdpi.comnih.gov These liposomes are typically composed of hydrogenated soy phosphatidylcoline, cholesterol, and a PEGylated phospholipid. mdpi.comnih.gov The physical characteristics of these functionalized liposomes have been determined, showing sizes around 180 nm, a polydispersity index of 0.2, and a positive zeta potential of +7.5 mV. mdpi.comnih.gov The encapsulation efficiency for this compound in these systems has been reported to be over 35%. mdpi.comnih.gov

Table 3: Characteristics of Transferrin Functionalized Dopamine-Loaded Liposomes

| Parameter | Reported Value | Source |

|---|---|---|

| Size | ~180 nm | mdpi.comnih.gov |

| Polydispersity Index | 0.2 | mdpi.comnih.gov |

| Zeta Potential | +7.5 mV | mdpi.comnih.gov |

| Encapsulation Efficiency | > 35% | mdpi.comnih.gov |

Permeability Studies Across Blood-Brain Barrier Models

The efficacy of transferrin-functionalized liposomes in crossing the BBB has been evaluated using in vitro models, such as a monolayer of human cerebral microvascular endothelial cells (hCMEC/D3). mdpi.comnih.gov Permeability studies have shown that the apparent permeability (Pe) values of encapsulated dopamine in transferrin-functionalized liposomes are indicative of their potential as effective brain delivery carriers. mdpi.comresearchgate.net These studies highlight that the functionalization with transferrin enhances the transport of the liposomes across the BBB model, likely through a receptor-mediated mechanism. mdpi.com The results suggest that these nanocarriers are promising candidates for improving the delivery of dopamine to the brain. mdpi.comnih.gov

Receptor-Mediated Endocytosis Mechanisms

Dopamine exerts its effects by binding to specific receptors on the cell surface, and the subsequent signaling is intricately regulated by a process known as receptor-mediated endocytosis. wikipedia.org This cellular mechanism involves the internalization of dopamine receptors following activation by a ligand like dopamine. nih.gov The process is crucial for modulating the duration and intensity of dopaminergic signaling. nih.govnih.gov

Endocytosis of dopamine receptors is regulated by a variety of cellular components, including clathrin, β-arrestin, and caveolin. nih.gov For many receptor types, this process is primarily clathrin-mediated. wikipedia.org This mechanism begins when the ligand binds to its receptor, triggering the recruitment of adaptor proteins and clathrin to the plasma membrane. wikipedia.org This assembly leads to the formation of a "clathrin-coated pit," an invagination of the cell membrane that eventually buds off into the cell's interior as a clathrin-coated vesicle. wikipedia.org

Once inside the cell, the vesicle typically fuses with an endosome, where the receptor and its cargo are sorted. The dopamine receptors often escape degradation in lysosomes and are recycled back to the cell surface, a process that reinforces dopaminergic signal transduction. nih.gov Studies have shown that D1 dopamine receptors internalize rapidly after being activated, and this endocytosis plays a supportive role in the acute signaling response. nih.gov Following internalization, D2 receptors can also be sorted into different endosomal recycling pathways, which is critical for regulating the receptor's function and resensitization. jneurosci.org

Pharmacokinetic Parameter Determination

The pharmacokinetic profile of this compound describes its movement into, through, and out of the body. Following intravenous administration, it is widely distributed but does not significantly cross the blood-brain barrier. pfizermedical.comfda.gov Its onset of action is rapid, typically within five minutes, and its duration of action is short, generally less than ten minutes. fda.govfda.gov.phnih.gov The metabolism of dopamine is extensive, with about 75% being processed in the liver, kidney, and plasma by the enzymes monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). pfizermedical.comfda.gov

The maximum plasma concentration (Cmax) of this compound is directly related to the infusion rate. Due to its administration via continuous infusion, a traditional single peak concentration is not typically measured. Instead, a steady-state concentration is achieved. Research in healthy male subjects has shown significant inter-individual variability. For instance, during a 90-minute infusion at a rate of 3 mcg/kg/min, steady-state dopamine concentrations varied widely, from 1,880 to 18,300 ng/L. nih.gov When the infusion rate was increased to 10 mcg/kg/min for 10 minutes, plasma concentrations ranged from 12,300 to 201,500 ng/L. nih.gov This highlights that dosing based solely on body weight does not produce predictable blood concentrations. nih.gov

The time to reach maximum concentration (Tmax) corresponds to the onset of action, which for an intravenous infusion of this compound is within five minutes. fda.gov.phnih.gov

The elimination half-life (t1/2) of this compound in adults is very short, reported to be less than two minutes. pfizermedical.comfda.govfda.gov.phdrugbank.com This rapid elimination contributes to its short duration of action. fda.gov.phnih.gov In neonates, the elimination half-life is slightly longer, ranging from 5 to 11 minutes. pfizermedical.comfda.gov

The Area Under the Curve (AUC) is a measure of total drug exposure over time. unil.chwikipedia.org For this compound, the AUC is proportional to the dose administered and inversely proportional to its clearance. unil.ch One study investigating the diagnostic performance of dopamine in a specific context reported an AUC of 0.732. researchgate.net

The apparent volume of distribution (Vd) relates the amount of drug in the body to its concentration in the plasma. For this compound, this parameter can vary. In critically ill infants and pediatric patients, the apparent volume of distribution has been reported to range from 0.6 to 4 L/kg. pfizermedical.comfda.gov

Pharmacokinetic Parameters of this compound

| Parameter | Value | Population |

|---|---|---|

| Cmax | 1,880 - 18,300 ng/L | Healthy Adults (at 3 mcg/kg/min infusion) nih.gov |

| Tmax | < 5 minutes | General fda.gov.phnih.gov |

| t1/2 | < 2 minutes | Adults pfizermedical.comfda.govfda.gov.phdrugbank.com |

| t1/2 | 5 - 11 minutes | Neonates pfizermedical.comfda.gov |

| AUC | 0.732 | Specific Study Population researchgate.net |

| Vd | 0.6 - 4 L/kg | Neonates pfizermedical.comfda.gov |

Clearance (Cl/F_obs)

The clearance of this compound, a measure of the body's efficiency in eliminating the drug, exhibits significant variability depending on the patient population and clinical condition. Research indicates that the clearance is influenced by factors such as age and organ function, particularly renal and hepatic health.

In critically ill adult patients, the steady-state clearance of dopamine has been reported to be 46.4 ± 35.9 mL/kg/min. nih.gov This is notably lower than the clearance of 70 ± 15.2 mL/kg/min observed in elective surgical patients. nih.gov The presence of renal dysfunction further reduces dopamine clearance, with studies showing a significantly lower clearance of 36 ± 16.6 mL/kg/min in patients with renal issues compared to 61 ± 38.5 mL/kg/min in those without. nih.gov

Age is another critical determinant of dopamine clearance. Studies in critically ill infants and pediatric patients have found a wide range of clearance rates, from 46 to 168 mL/kg/minute. pfizermedical.comfda.gov Specifically, one study determined the average dopamine clearance in 27 acutely ill infants and children to be 60.7 ± 28.1 mL/kg/min. researchgate.net This research highlighted that clearance was nearly twice as rapid in children under two years of age (82.3 ± 27.7 mL/kg/min) compared to older children (45.9 ± 17.0 mL/kg/min). researchgate.net

Organ system dysfunction, particularly of the liver and kidneys, has a substantial impact on dopamine clearance. researchgate.net For instance, children with abnormal conjugated bilirubin levels showed a reduced clearance of 44.8 ± 28.6 mL/kg/min compared to 70.1 ± 2.56 mL/kg/min in children with normal levels. researchgate.net The lowest clearance rates, at 29.8 ± 5.7 mL/kg/min, were observed in children suffering from both hepatic and renal dysfunction. researchgate.net

Dopamine is primarily eliminated through metabolism. Approximately 75% of the drug is metabolized in the liver, kidneys, and plasma by the enzymes monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT) into inactive compounds such as homovanillic acid (HVA) and 3,4-dihydroxyphenylacetic acid. pfizermedical.comrxlist.com The remaining 25% is metabolized to norepinephrine within adrenergic nerve terminals. pfizermedical.com Renal excretion is the main route for the elimination of these inactive metabolites, with about 80% of the administered dopamine being excreted in the urine within 24 hours. pfizermedical.comdrugbank.com

Table 1: Reported Clearance (Cl/F_obs) of this compound in Various Patient Populations

| Patient Population | Mean Clearance (mL/kg/min) | Standard Deviation (±) | Notes |

| Critically Ill Adults | 46.4 | 35.9 | |

| Elective Surgical Patients | 70 | 15.2 | |

| Critically Ill Adults with Renal Dysfunction | 36 | 16.6 | |

| Critically Ill Adults without Renal Dysfunction | 61 | 38.5 | |

| Critically Ill Infants and Children (Overall) | 60.7 | 28.1 | Range reported as 46-168 mL/kg/min in other studies. pfizermedical.comfda.gov |

| Children < 2 Years | 82.3 | 27.7 | |

| Children > 2 Years | 45.9 | 17.0 | |

| Children with Abnormal Conjugated Bilirubin | 44.8 | 28.6 | |

| Children with Normal Conjugated Bilirubin | 70.1 | 2.56 | |

| Children with Hepatic and Renal Dysfunction | 29.8 | 5.7 |

Biosynthetic Pathways

Dopamine is synthesized in a restricted set of cell types, primarily in neurons and the adrenal medulla, through a well-established metabolic pathway. wikipedia.orgnih.gov

The primary biosynthetic pathway for dopamine begins with the essential amino acid L-Phenylalanine. wikipedia.orgwikipedia.org In the liver, L-Phenylalanine is converted into L-Tyrosine by the enzyme phenylalanine hydroxylase. wikipedia.orgtaylorandfrancis.com This L-Tyrosine, a non-essential amino acid, then serves as the direct precursor for the synthesis of L-DOPA and subsequently dopamine in catecholaminergic neurons. taylorandfrancis.comnih.gov Phenylalanine is considered a precursor for tyrosine, as well as the monoamine neurotransmitters dopamine, norepinephrine, and epinephrine. wikipedia.org

L-3,4-dihydroxyphenylalanine (L-DOPA) is the immediate precursor to dopamine. cabidigitallibrary.orgtocris.com It is produced from L-Tyrosine and is then converted into dopamine through a decarboxylation reaction. wikipedia.orgbio-rad.com This conversion is a critical step in the synthesis of all catecholamines, as dopamine itself is a precursor for norepinephrine and epinephrine. wikipedia.orgwikipedia.org

The synthesis of dopamine from its amino acid precursors is a multi-step process, each catalyzed by a specific enzyme.

Phenylalanine Hydroxylase (PAH): This enzyme catalyzes the conversion of L-Phenylalanine to L-Tyrosine. nih.govbio-rad.com This reaction primarily occurs in the liver and requires molecular oxygen and the cofactor tetrahydrobiopterin. taylorandfrancis.comhouptlab.org

Tyrosine Hydroxylase (TH): This is the rate-limiting enzyme in the catecholamine synthesis pathway. nih.govwikipedia.org It catalyzes the hydroxylation of L-Tyrosine to form L-DOPA. houptlab.orgwikipedia.org This step is highly regulated and requires molecular oxygen (O₂), iron (Fe²⁺), and tetrahydrobiopterin as cofactors. wikipedia.orgwikipedia.org

DOPA Decarboxylase (DDC): Also known as aromatic L-amino acid decarboxylase (AADC), this enzyme is responsible for the final step in dopamine synthesis. nih.govbio-rad.com It removes a carboxyl group from L-DOPA to form dopamine. wikipedia.orgtaylorandfrancis.com This reaction requires pyridoxal phosphate as a cofactor. wikipedia.orgtaylorandfrancis.com

Table 1: Key Enzymes in the Dopamine Biosynthetic Pathway

| Enzyme | Precursor | Product | Cofactors |

| Phenylalanine Hydroxylase (PAH) | L-Phenylalanine | L-Tyrosine | O₂, Tetrahydrobiopterin |

| Tyrosine Hydroxylase (TH) | L-Tyrosine | L-DOPA | O₂, Fe²⁺, Tetrahydrobiopterin |

| DOPA Decarboxylase (DDC) | L-DOPA | Dopamine | Pyridoxal Phosphate |

Beyond the canonical pathway in animals, microbes employ alternative routes for dopamine synthesis. Research has validated several novel pathways in bacteria.

One such alternative pathway involves the use of tyramine as an intermediate. researchgate.net In a study using Escherichia coli, tyrosine was first converted to tyramine by expressing the enzyme tyrosine decarboxylase (TDC) from Levilactobacillus brevis. Subsequently, the tyramine was converted into dopamine through the action of an enzyme from Mucuna pruriens. frontiersin.org This was the first validation of this alternative biosynthetic pathway in microbes. researchgate.netfrontiersin.org

Another distinct pathway has been identified in acetogenic gut bacteria. These microbes can synthesize dopamine by O-demethylating 3-methoxytyramine (3MT), which is a metabolite produced by the host's catechol O-methyltransferase (COMT) enzyme that normally attenuates dopamine levels. nih.govnih.gov This discovery indicates that certain gut bacteria can counteract the host's dopamine regulation by converting 3MT back into dopamine. nih.gov Some gut bacteria, such as Enterococcus faecalis and Enterococcus faecium, are also known to produce dopamine by decarboxylating L-DOPA via a tyrosine decarboxylase. nih.gov

Chemical Synthesis Methods

This compound is a versatile chemical used as a starting material in various synthetic reactions, including the formation of derivatives like Schiff bases.

Schiff bases can be synthesized via the condensation reaction of this compound with various carbonyl compounds, such as aldehydes or ketones. scirp.org This reaction typically involves heating the reactants in a solvent like ethanol, often with a few drops of an acid catalyst like glacial acetic acid. scirp.org

For example, novel this compound Schiff bases have been synthesized using isatin and 4-hydroxycoumarin. scirp.org The general procedure involves dissolving this compound and the respective carbonyl compound (e.g., isatin) in ethanol. scirp.org The mixture is then heated for several hours. scirp.org Upon cooling, the resulting Schiff base precipitates and can be filtered, washed, and dried. scirp.org

Reaction with Isatin: A solution of isatin in ethanol is added to an ethanolic solution of this compound with a catalytic amount of glacial acetic acid. The mixture is heated at 70°C for 6 hours to yield the Schiff base (E)-3-((3,4-dihydroxyphenethyl)imino)indolin-2-one. scirp.org

Reaction with 4-hydroxycoumarin: A similar procedure, refluxing this compound with 4-hydroxycoumarin in ethanol for 6 hours, produces the Schiff base (E)-4-(2-((4-hydroxy-2H-chromen-2-ylidene)amino)ethyl)benzene-1,2-diol. scirp.org

These reactions demonstrate the utility of this compound as a precursor for creating more complex molecules with potential biological activities. scirp.org

Table 2: Synthesis of Dopamine-Derived Schiff Bases

| Reactant 1 | Reactant 2 | Product |

| This compound | Isatin | (E)-3-((3,4-dihydroxyphenethyl)imino)indolin-2-one |

| This compound | 4-hydroxycoumarin | (E)-4-(2-((4-hydroxy-2H-chromen-2-ylidene)amino)ethyl)benzene-1,2-diol |

Lignin-to-Dopamine Hydrochloride Routes

A groundbreaking strategy has been developed for the sustainable production of this compound from softwood lignin, a waste product of the biomass industry. researchgate.netnih.gov This approach presents a significant advancement over traditional synthetic routes, offering an economically competitive and more environmentally benign process. nih.gov

The method transforms lignin into this compound with a mass yield of 6.4 wt.%. researchgate.netnih.gov The multi-step process involves:

Acid-catalyzed depolymerization: Breaking down the complex lignin polymer. researchgate.netnih.gov

Deprotection: Removing protective groups. researchgate.netnih.gov

Hydrogen-borrowing amination: Introducing the amine group. researchgate.netnih.gov

Hydrolysis: Cleaving methoxy groups to form the final catechol structure. researchgate.netnih.gov

A key advantage of this route is the simple isolation of the final product; solid this compound is obtained through filtration with a purity of 98.0%, circumventing the need for complex separation and purification procedures. researchgate.netnih.gov Another chemo-catalytic strategy, also starting from softwood lignin, involves a direct catalytic amination of a lignin-derived platform chemical with ammonia, followed by demethylation, to afford dopamine in an 83% isolated yield. chemrxiv.org This highlights the potential of lignin as a renewable feedstock for valuable chemicals. nih.gov

Table 1: Catalytic Conversion Yields from Lignin to this compound

This table outlines the efficiency of a sustainable production route for this compound starting from spruce lignin.

| Metric | Description | Value |

|---|---|---|

| Mass Yield | (Mass of Product / Mass of Lignin) x 100% | 6.4 wt. % researchgate.netnih.gov |

| Final Purity | Purity of solid this compound after filtration | 98.0% researchgate.netnih.gov |

Polydopamine Nanomaterial Synthesis

This compound is a crucial precursor for the synthesis of polydopamine (PDA), a melanin-like polymer with applications in coatings and nanomaterials. frontiersin.orgnih.gov The synthesis of PDA nanoparticles (NPs) can be achieved through various methods, allowing for control over particle size and composition.

One common method is the oxidation of dopamine in an alkaline solution. acs.org The polymerization can be accelerated in mildly acidic or neutral solutions by introducing redox-active transition-metal ions such as iron(III), copper(II), or cerium(IV). acs.org

Sonication techniques have also been employed. For instance, tip-sonication of a dopamine-hydrochloride solution containing silver nitrate (AgNO₃) or copper sulfate (CuSO₄) at a solution/n-decane interface yields metal-composite PDA nanoparticles. frontiersin.orgnih.gov This method produces particles with average diameters of 295 ± 38 nm for Ag-PDA and 259 ± 31 nm for Cu-PDA. frontiersin.orgnih.gov

The size of PDA nanoparticles can be controlled by using templating agents. For example, poly(vinyl alcohol) has been shown to limit PDA particle size to approximately 100 nm. frontiersin.orgnih.gov A method analogous to the Stöber process for silica synthesis, involving a this compound solution (2 mg/mL) and sodium hydroxide at 50°C, can also produce PDA nanoparticles in the 100-200 nm diameter range. frontiersin.org Furthermore, PDA nanoparticles with average diameters ranging from 25 nm to 43 nm can be synthesized using a reverse microemulsion process, where the particle size is modulated by the amount of dopamine monomer. researchgate.net

A kinetic study of dopamine polymerization using tris(hydroxymethyl)aminomethane (TRIS) as an oxidant found that the reaction order is approximately 1 with respect to the dopamine concentration, meaning the reaction rate decreases linearly as the concentration of dopamine decreases. rsc.org

Table 2: Synthesis Methods for Polydopamine (PDA) Nanoparticles from this compound

This table summarizes various methods for synthesizing PDA nanoparticles, detailing the conditions and resulting particle characteristics.

| Synthesis Method | Key Reagents/Conditions | Resulting Nanoparticle Characteristics | Source(s) |

|---|---|---|---|

| Metal-Ion Induced Oxidation | Dopamine HCl, Ce(IV), Fe(III), Cu(II), or Mn(VII), pH 4.5 | Rapid PDA formation in mildly acidic/neutral solutions | acs.org |

| Interfacial Sonication | Dopamine HCl, AgNO₃ or CuSO₄, n-decane interface, sonication | Ag-PDA (295 ± 38 nm), Cu-PDA (259 ± 31 nm) | frontiersin.orgnih.gov |

| Stöber-like Process | Dopamine HCl (2 mg/mL), NaOH, 50°C | PDA nanoparticles (100-200 nm diameter) | frontiersin.org |

| Reverse Microemulsion | Dopamine HCl, water-in-oil microemulsion | PDA nanoparticles (25-43 nm diameter) | researchgate.net |

| TRIS-Mediated Polymerization | Dopamine HCl (13 mM), TRIS, 25-55°C | Reaction order is ~1 for dopamine concentration | rsc.org |

Palladium-Mediated Stille Reaction for Labeled Dopamine

For preclinical and clinical imaging studies, isotopically labeled dopamine is a valuable tool. An effective method for producing carbon-11 labeled dopamine (6-[¹¹C]methyl-DA) utilizes a palladium-mediated Stille cross-coupling reaction. snmjournals.org This reaction is a cornerstone of organometallic chemistry, involving the coupling of an organotin compound with an organic halide catalyzed by palladium. wikipedia.org

The synthesis of 6-[¹¹C]methyl-DA involves the following key steps:

Precursor: The reaction starts with the precursor N-trifluoroacetyl-3,4-di-tert-butoxycarbonyloxy-6-(trimethylstannyl)-phenylethylamine. snmjournals.org

Labeling: The precursor is labeled using [¹¹C]methyl iodide ([¹¹C]CH₃I). snmjournals.org

Catalysis: The cross-coupling is performed using the palladium catalyst tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and the ligand tri(o-tolyl)phosphine (P(o-tolyl)₃). snmjournals.org

Reaction Conditions: Optimal results are achieved at a reaction temperature of 60°C with a reaction time of 5 minutes. snmjournals.org

Deprotection: The protecting groups are removed by adding 45% hydrobromic acid (HBr) and heating at 140°C for 10 minutes. snmjournals.org

This method successfully produces 6-[¹¹C]methyl-DA with a radiochemical yield greater than 65% and a radiochemical purity exceeding 99%. snmjournals.org The entire process, including purification and formulation, takes approximately 40 minutes. snmjournals.org

Table 3: Optimized Conditions for Palladium-Mediated Stille Reaction of Labeled Dopamine

This table details the optimized parameters for the synthesis of 6-[¹¹C]methyl-DA.

| Parameter | Condition/Reagent |

|---|---|

| Reaction Type | Palladium-mediated Stille cross-coupling |

| Precursor | N-trifluoroacetyl-3,4-di-tert-butoxycarbonyloxy-6-(trimethylstannyl)-phenylethylamine |

| Labeling Agent | [¹¹C]methyl iodide |

| Catalyst System | Pd₂(dba)₃ / P(o-tolyl)₃ |

| Reaction Temperature | 60 °C snmjournals.org |

| Reaction Time | 5 minutes snmjournals.org |

| Radiochemical Yield | > 65% snmjournals.org |

| Radiochemical Purity | > 99% snmjournals.org |

Novel Derivatives and Analogs

This compound serves as a versatile starting material for the synthesis of novel derivatives and analogs with potential applications in medicine and materials science.

One example is the orally active dopamine prodrug, N-(N-acetyl-L-methionyl)-O,O-bis(ethoxycarbonyl)dopamine (TA-870). nih.gov When administered enterally, this derivative was found to produce higher and more sustained plasma concentrations of free dopamine compared to an equimolar dose of this compound itself. nih.gov

In another area of research, new s-triazine derivatives have been synthesized by reacting this compound with cyanuric chloride. nih.govresearchgate.net This reaction yields monopodal and tripodal structures, such as 2,4-dichloro-6-(3-hydroxytyramine)-1,3,5-triazine (CCDOP₁) and 2,4,6-(3-hydroxytyramine)-1,3,5-triazine (CCDOP₃). nih.govresearchgate.net These compounds have been investigated for their antimicrobial properties. nih.gov

Furthermore, novel 3,4-dihydroquinolin-2(1H)-one derivatives have been prepared as potential dopamine D₂ receptor ligands. mdpi.com Using a multi-step synthesis, analogs such as 1-(3-(pyrrolidin-1-yl)propyl)-3,4-dihydroquinolin-2(1H)-one and 1-(4-(pyrrolidin-1-yl)butyl)-3,4-dihydroquinolin-2(1H)-one were prepared as hydrochlorides for further biological evaluation. mdpi.com

Table 4: Mentioned Chemical Compounds

| Compound Name | Abbreviation / Code |

|---|---|

| This compound | DA-HCl |

| Polydopamine | PDA |

| Silver Nitrate | AgNO₃ |

| Copper Sulfate | CuSO₄ |

| Sodium Hydroxide | NaOH |

| tris(hydroxymethyl)aminomethane | TRIS |

| 6-[¹¹C]methyl-DA | - |

| [¹¹C]methyl iodide | [¹¹C]CH₃I |

| N-trifluoroacetyl-3,4-di-tert-butoxycarbonyloxy-6-(trimethylstannyl)-phenylethylamine | - |

| tris(dibenzylideneacetone)dipalladium(0) | Pd₂(dba)₃ |

| tri(o-tolyl)phosphine | P(o-tolyl)₃ |

| Hydrobromic Acid | HBr |

| N-(N-acetyl-L-methionyl)-O,O-bis(ethoxycarbonyl)dopamine | TA-870 |

| Cyanuric chloride | cc |

| 2,4-dichloro-6-(3-hydroxytyramine)-1,3,5-triazine | CCDOP₁ |

| 2,4,6-(3-hydroxytyramine)-1,3,5-triazine | CCDOP₃ |

| 1-(3-(pyrrolidin-1-yl)propyl)-3,4-dihydroquinolin-2(1H)-one | - |

| 1-(4-(pyrrolidin-1-yl)butyl)-3,4-dihydroquinolin-2(1H)-one | - |

| Vanillin | - |

| Catechol | - |

| Ammonia | NH₃ |

| Poly(vinyl alcohol) | - |

| Ampicillin | - |

| L-DOPA | - |

| Tyrosine | - |

| Carbon monoxide | CO |

| Acetone | - |

| Ethanol | - |

| N-ethyldiisopropylamine | DIPEA |

Synthesis and Derivatization Studies

Cardiovascular Research

In cardiovascular research, dopamine (B1211576) hydrochloride is used to study its inotropic and chronotropic effects on the heart. nih.govpediatriconcall.com Its ability to increase cardiac contractility and heart rate makes it a subject of investigation for understanding cardiac function and the management of conditions like heart failure. pediatriconcall.comahajournals.org

Renal Function Studies

The dopaminergic system in the kidneys plays a role in regulating blood flow and sodium excretion. wikipedia.org Dopamine hydrochloride is utilized in research to explore the function of renal dopamine receptors and their impact on kidney physiology. wikipedia.org

Neuroscience and Neurological Disorder Research

Parkinson's Disease Models

The loss of dopaminergic neurons in the substantia nigra is a hallmark of Parkinson's disease. caymanchem.com Dopamine and its metabolites are used in in-vitro models to study the mechanisms of neurodegeneration. For instance, toxins like 6-hydroxydopamine (6-OHDA) are used to create experimental models of Parkinson's disease by selectively destroying dopaminergic neurons. nih.gov

Schizophrenia Research

The dopamine hypothesis of schizophrenia suggests that an overactive dopamine system may contribute to the symptoms of the disorder. Research in this area investigates how dopamine receptor antagonists, which block the effects of dopamine, can be used to study the underlying neurobiology of schizophrenia. medchemexpress.com

Addiction and Reward Pathways

Dopamine-containing neurons are central to the brain's reward system. caymanchem.com Research on addiction often involves studying how substances of abuse alter dopamine signaling in brain regions like the nucleus accumbens. caymanchem.com

Neurotoxicity and Cell Death Mechanisms

The oxidation of dopamine can lead to the formation of cytotoxic species, which are studied for their role in neurodegenerative processes.

The metabolism of dopamine can generate reactive oxygen species (ROS), which can lead to oxidative stress and cellular damage. nih.gov

Dopamine can be oxidized to form dopamine quinones. nih.gov These highly reactive molecules can form adducts with proteins, potentially altering their function and contributing to cellular toxicity. nih.govnih.gov

Oxidative stress from dopamine metabolism can deplete cellular levels of glutathione (B108866), a key antioxidant. nih.gov This can trigger apoptosis, or programmed cell death, in dopaminergic neurons. nih.gov

Research suggests a link between dopamine, proteasomal inhibition, and the overexpression and accumulation of alpha-synuclein, a protein implicated in Parkinson's disease. nih.gov

Studies have shown that dopamine and its oxidative metabolites can directly inhibit the activity of the proteasome, the cellular machinery responsible for degrading damaged or unnecessary proteins. nih.govnih.gov This inhibition can be irreversible and is thought to be a key factor in the neurotoxicity associated with dopamine. nih.gov Research has demonstrated that proteasomal inhibition in animal models can lead to the loss of dopaminergic neurons and motor deficits. frontiersin.org

Non Neuronal and Systemic Research

Cardiovascular System Research

Dopamine (B1211576) hydrochloride's actions on the cardiovascular system are multifaceted and dose-dependent, stemming from its ability to stimulate various adrenergic and dopaminergic receptors. patsnap.comnsw.gov.au

Hemodynamic Effects (Vasodilation, Vasoconstriction)

The hemodynamic effects of dopamine hydrochloride are a primary focus of cardiovascular research. Its influence on blood vessel tone is complex, involving both vasodilation and vasoconstriction depending on the dosage and the specific vascular bed. patsnap.comnsw.gov.au

At low infusion rates, this compound primarily stimulates D1 dopaminergic receptors, leading to vasodilation in the renal, mesenteric, coronary, and cerebral vascular beds. patsnap.compatsnap.com This effect is not blocked by alpha- or beta-adrenergic blocking agents. rxlist.com Conversely, at higher doses, stimulation of α1-adrenergic receptors becomes predominant, causing vasoconstriction and an increase in systemic vascular resistance. patsnap.comnih.gov This vasoconstrictor effect is first observed in skeletal muscle and then extends to renal and mesenteric vessels at very high infusion rates. nih.gov

Cardiac Output and Myocardial Contractility

This compound exerts positive inotropic and chronotropic effects on the heart muscle, leading to increased myocardial contractility and heart rate. fda.gov These effects are primarily mediated by the stimulation of β1-adrenergic receptors. patsnap.com The enhanced contractility results in an increased stroke volume and cardiac output. baxter.ca Studies in anesthetized dogs have shown that at low to moderate doses, the increase in systolic pressure is mainly due to this enhanced myocardial contractile force. baxter.ca

Renal and Mesenteric Vasodilatation

A key area of research has been the effect of this compound on renal and mesenteric blood flow. At low doses, the selective activation of dopamine receptors causes vasodilation in these specific vascular beds. nsw.gov.aurxlist.com This leads to increased renal blood flow, glomerular filtration rate, and sodium excretion, often resulting in increased urine output. rxlist.com This specific vasodilatory effect in the renal and mesenteric arteries is a distinct feature of this compound compared to other catecholamines. rxlist.com

Interactive Data Table: Dose-Dependent Cardiovascular Effects of this compound

| Dosage Range | Primary Receptors Activated | Primary Cardiovascular Effects |

| Low | Dopaminergic (D1) | Renal and mesenteric vasodilation, increased renal blood flow. patsnap.comnsw.gov.aurxlist.com |

| Medium | Beta-1 Adrenergic | Increased myocardial contractility, increased cardiac output. patsnap.comnsw.gov.au |

| High | Alpha-1 Adrenergic | Vasoconstriction, increased systemic vascular resistance. patsnap.comnih.gov |

Immune Response Modulation

Emerging research indicates that this compound plays a significant role in modulating the immune system. stemcell.com Dopamine receptors are expressed on various immune cells, including T-cells, B-cells, and macrophages, suggesting a direct pathway for interaction between the nervous and immune systems. jcancer.orgwikipedia.org

Role in Tumor Immunity

Dopamine has been shown to have a regulatory role in tumor immunity. stemcell.com It can influence the proliferation and cytotoxicity of CD4+ and CD8+ T cells. jcancer.org Research suggests that dopamine can inhibit tumor growth by suppressing angiogenesis through the activation of D2 dopamine receptors. jcancer.org Furthermore, some studies indicate that dopamine can induce apoptosis in certain cancer cells. jcancer.org The expression of dopamine has been positively correlated with CD8+ T-cell infiltration and survival in colorectal cancer patients, and dopamine treatment has been found to promote the antitumor activity of CD8+ T cells. frontiersin.orgresearchgate.net

Implications in Autoimmune Diseases

The immunomodulatory properties of dopamine have led to investigations into its role in autoimmune diseases. stemcell.com Dysregulation in the dopaminergic system has been linked to the development of several autoimmune and inflammatory conditions. nih.gov Dopamine can regulate the function of effector T-cells and regulatory T-cells, which are crucial in maintaining self-tolerance. nih.gov Altered dopamine levels and distorted expression of its receptors on peripheral lymphocytes have been observed in patients with autoimmune diseases like systemic lupus erythematosus and multiple sclerosis, highlighting the potential importance of dopaminergic pathways in autoimmunity. nih.gov

Anti-inflammatory Properties

This compound, beyond its well-documented role in the central nervous system, demonstrates significant immunomodulatory and anti-inflammatory capabilities in peripheral tissues. stemcell.comfrontiersin.orgnih.gov Dopamine and its receptors are integral components of an endogenous anti-inflammatory system. mdpi.com Research has identified dopamine receptors in various non-neuronal tissues and on immune cells, indicating their role in regulating the immune response. frontiersin.orgnih.govmdpi.com

The anti-inflammatory effects of dopamine are mediated through its interaction with D1-like (D1, D5) and D2-like (D2, D3, D4) receptors expressed on immune cells. frontiersin.orgmdpi.com Generally, stimulation of low-affinity dopamine receptors is linked to anti-inflammatory mechanisms, while high-affinity receptors may have opposing effects. frontiersin.org Dopamine can dynamically regulate the immune response of T-cells, depending on its concentration and the activation state of the cells. frontiersin.org It has been shown to activate naive and resting T-cells while inhibiting already activated T-cells. lktlabs.com

Dopamine's mechanisms of action involve modulating key inflammatory pathways. It can inhibit the activation of the NLRP3 inflammasome, a critical component of the innate immune system, thereby reducing the production of pro-inflammatory cytokines like Interleukin-1β (IL-1β). frontiersin.orgfrontiersin.org Studies have shown that dopamine can suppress the production of several pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), IL-1β, and IL-6, through various receptor-mediated pathways. nih.govmdpi.comoup.com For instance, in the gastrointestinal tract, dopamine exhibits marked anti-inflammatory properties by suppressing these interleukins and inhibiting NLRP3 inflammasome activation via D1 and D2 receptors. mdpi.com Furthermore, dopamine can influence the nuclear factor kappa B (NF-κB) signaling pathway, a central regulator of inflammation. nih.govnih.gov In some contexts, dopamine has been shown to inhibit NF-κB, while in others, it may activate it, suggesting a complex, cell-dependent regulatory role. nih.govnih.gov

| Effect | Mechanism / Receptor Involved | Cell / Model System | Reference |

|---|---|---|---|

| Inhibition of NLRP3 Inflammasome | D1 Receptor, β-arrestin–dependent pathway | Macrophages | frontiersin.orgfrontiersin.org |

| Suppression of Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | D2 Receptors, PP2A-dependent Akt/NF-κB signaling | Pancreatic acinar cells (acute pancreatitis model) | mdpi.com |

| Inhibition of Activated T-cells | Dopamine Receptors | T-lymphocytes | lktlabs.com |

| Activation of Naive/Resting T-cells | Dopamine Receptors | T-lymphocytes | lktlabs.com |

| Regulation of NF-κB Pathway | Dopamine Receptors | T-cells, Macrophages, Acute kidney injury models | nih.govnih.gov |

Antioxidant Functions

This compound and related dopaminergic compounds have been reported to possess significant antioxidant properties. nih.govresearchgate.net These functions are crucial, as many systemic and neurodegenerative diseases are characterized by inflammation linked to oxidative stress. nih.gov The antioxidant action of dopamine involves reducing the accumulation of reactive oxygen species (ROS), preserving levels of glutathione (B108866) (GSH) and other antioxidant enzymes, and decreasing lipid peroxidation. nih.gov

The chemical structure of dopamine, a catecholamine, allows it to act as a scavenger of free radicals. acs.org Research has shown that dopamine can protect cells from oxidative damage. For example, a study on SH-SY5Y neuroblastoma cells demonstrated that dopamine exposure led to a significant increase in ROS production, a marker of oxidative stress. nih.gov Other research has focused on creating complexes to enhance these properties; a water-soluble caffeic acid-dopamine hydrochloride complex has been proposed as an agent with antioxidant properties across a physiological pH range. nih.gov In a study on soybeans, this compound was shown to alleviate the toxic effects of salinity stress by enhancing the plant's antioxidative defense systems. researchgate.net

| Antioxidant Action | Model / System | Key Finding | Reference |

|---|---|---|---|

| ROS Scavenging | In vitro chemical systems | Dopamine acts as an endogenous antioxidant. | acs.org |

| Reduction of ROS accumulation | Various cell types | Dopaminergic drugs can reduce ROS accumulation and preserve antioxidant enzymes. | nih.gov |

| Protection against UVB-induced ROS | HaCat cells (human keratinocytes) | N-Nicotinoyl dopamine, a derivative, protected against ROS accumulation. | nih.gov |

| Alleviation of Salinity-induced Oxidative Stress | Glycine max (L.) Merr. plant (Soybean) | This compound regulated the antioxidative defense system, reducing markers like malondialdehyde (MDA). | researchgate.net |

Other Systemic Pathologies

Renal Failure

For many years, this compound was administered in what was termed a "renal dose" with the intention of protecting the kidneys from acute renal failure (ARF). researchgate.net This practice was based on early, often poorly controlled studies, which showed that low doses of dopamine could increase renal blood flow, glomerular filtration rate, and urine output. researchgate.netwikipedia.orgfda.gov The proposed mechanism involved the selective activation of dopamine D1 and D2 receptors in the renal vasculature, leading to vasodilation. pfizer.com

However, the concept of "renal-dose" dopamine as a protective agent has been largely refuted by more rigorous scientific evidence. researchgate.netacpjournals.org Several large, randomized controlled trials and subsequent meta-analyses have failed to demonstrate any benefit of low-dose dopamine in preventing ARF, reducing the need for dialysis, or decreasing mortality in critically ill patients. researchgate.netresearchgate.net Despite increasing urine flow in some patients, this diuretic effect does not translate into improved renal outcomes. fda.gov Given the lack of proven efficacy and potential for adverse effects, the routine use of low-dose dopamine for the treatment or prevention of acute renal failure is no longer justified or recommended based on current evidence. researchgate.netresearchgate.net

| Study Type / Evidence | Observed Effect of "Renal-Dose" Dopamine | Conclusion on Clinical Outcome | Reference |

|---|---|---|---|

| Early, small, or uncontrolled studies | Increased renal blood flow, glomerular filtration rate, and urine output. | Suggested a potential "renal-protective" effect. | researchgate.netacpjournals.org |

| Large randomized controlled trials | No change in the incidence of acute renal failure or need for dialysis. | Dopamine did not prevent the onset or severity of ARF. | researchgate.netresearchgate.net |

| Meta-analyses | No reduction in mortality, onset of ARF, or need for dialysis. | Routine use for renal protection is not justified by available evidence. | researchgate.net |

| Current Clinical Consensus | May increase urine output but does not improve renal recovery or patient survival. | Use of "renal-dose" dopamine should be eliminated from routine clinical practice. | researchgate.netresearchgate.net |

Diabetes and Obesity

The dopaminergic system is increasingly recognized for its role in metabolic regulation, including glucose homeostasis, with implications for diabetes and obesity. nih.govmdpi.comfrontiersin.org Dopamine receptors are found in peripheral tissues critical for metabolism, and alterations in dopamine signaling are linked to metabolic dysfunction. nih.govnih.gov

In the pancreas, dopamine is involved in regulating the secretion of both insulin (B600854) and glucagon (B607659). mdpi.com Evidence suggests that dopamine signaling, particularly through D2 receptors, can act as a negative regulator of glucose-stimulated insulin secretion. nih.govdiabetesjournals.org This may serve as a physiological brake to prevent β-cell exhaustion. nih.gov Conversely, high doses of dopamine have been found to stimulate glucagon release, which can contribute to hyperglycemia. mdpi.com

In the context of obesity, which is a major risk factor for type 2 diabetes, research points to diminished dopaminergic neurotransmission. frontiersin.orgnih.gov This reduced dopamine signaling in reward pathways may promote excessive food intake. nih.gov Furthermore, studies in obese individuals have shown a link between reduced dopamine D2 receptor availability and insulin sensitivity, suggesting that central dopamine signaling is relevant to peripheral glucose metabolism. nih.govnih.gov Dopaminergic therapy in obese murine models has been shown to reduce hyperglycemia and hyperlipidemia and improve pancreatic islet function. mdpi.com These findings highlight the therapeutic potential of targeting the dopaminergic system for managing non-neuronal pathologies like diabetes and obesity. nih.govresearchgate.net

| Metabolic Parameter | Effect of Dopamine / Dopaminergic Signaling | Receptor / Mechanism | Context / Key Finding | Reference |

|---|---|---|---|---|

| Insulin Secretion | Inhibits glucose-stimulated insulin secretion. | D2-like receptors; D1-D2 receptor heteromer. | Acts as a negative regulator, potentially preventing β-cell exhaustion. | nih.govdiabetesjournals.org |

| Glucagon Secretion | Stimulates glucagon release. | α-adrenergic (not dopaminergic) signaling. | Effect is dose-dependent and can contribute to hyperglycemia. | mdpi.com |

| Glucose Sensitivity | Dopaminergic therapy improved glucose sensitivity. | Not specified. | Observed in obese murine models, restoring function in β-cells. | mdpi.com |

| Insulin Sensitivity | A relationship exists between central dopamine signaling and insulin sensitivity. | D2 Receptors. | Clinical trials with a D2R agonist (bromocriptine) improved insulin sensitivity in type 2 diabetes. | nih.gov |

| Food Intake / Reward | Diminished dopaminergic tone is linked to increased food intake. | Mesolimbic dopamine pathway. | Reduced dopamine signaling in obesity may be a compensatory mechanism for reduced reward sensitivity. | nih.gov |

Preclinical and Translational Studies

Animal Models for Disease Research

Animal models are crucial in understanding the underlying mechanisms of diseases and for the preclinical assessment of potential therapeutics. In the context of dopamine-related research, various animal models have been developed to simulate conditions like Parkinson's disease and to study the effects of compounds like dopamine (B1211576) hydrochloride.

Neurotoxins such as 6-hydroxydopamine (6-OHDA) and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) are commonly used to create animal models of Parkinson's disease. nih.govconductscience.com The administration of 6-OHDA, a hydroxylated analogue of dopamine, into the substantia nigra or the medial forebrain bundle of rats leads to the destruction of the nigrostriatal pathway, mimicking the dopaminergic cell loss seen in Parkinson's disease. nih.govconductscience.com Similarly, MPTP, particularly in primates, can induce a motor syndrome that closely resembles human Parkinson's disease. nih.gov These models are invaluable for studying the pathophysiology of the disease and for testing the efficacy of dopamine replacement therapies and other novel treatments. nih.govfrontiersin.org

Chronic administration of L-DOPA to animals with 6-OHDA-induced lesions can also create models to study L-DOPA-induced dyskinesia, a common complication of long-term Parkinson's treatment. conductscience.comfrontiersin.org Furthermore, genetic knockout models, such as those for the dopamine transporter (DAT), have provided significant insights into the role of specific components of the dopaminergic system in behavior and disease. researchgate.net

Mutagenesis studies are conducted to assess the potential of a chemical to cause genetic mutations.

Ames Test: The Ames test is a widely used method that employs bacteria, typically Salmonella typhimurium strains with pre-existing mutations in genes for histidine synthesis, to evaluate a substance's mutagenic properties. wikipedia.org Dopamine hydrochloride has been evaluated for its genotoxic potential using the Ames test. fda.govpfizermedicalinformation.comnih.gov At doses nearing its maximum solubility, this compound did not show a clear genotoxic effect. fda.govpfizermedicalinformation.comnih.gov Although a reproducible, dose-dependent increase in the number of revertant colonies was observed with strains TA100 and TA98, both with and without metabolic activation, this small increase was deemed inconclusive evidence of mutagenicity. fda.govpfizermedicalinformation.comnih.govbaxterpi.comrxlist.comnih.govndmctsgh.edu.tw

Mouse Lymphoma Assay: The L5178Y TK+/- mouse lymphoma assay is another in vitro test used to detect gene mutations. In this assay, this compound was tested at high concentrations. fda.govpfizermedicalinformation.com At the highest concentrations of 750 mcg/mL without metabolic activation and 3000 mcg/mL with metabolic activation, the compound was toxic and was associated with an increase in mutant frequencies compared to controls. fda.govpfizermedicalinformation.combaxterpi.comrxlist.comnih.govndmctsgh.edu.twwikidoc.org However, at lower concentrations, no increase in mutant frequencies was observed. fda.govpfizermedicalinformation.combaxterpi.comrxlist.comnih.govndmctsgh.edu.twwikidoc.org

Additionally, in vivo micronucleus tests in mice and male rats, where the animals were treated intravenously, did not show clear evidence of clastogenic potential. fda.govpfizermedicalinformation.combaxterpi.com

| Test | Organism/Cell Line | Conditions | Finding | Citation |

|---|---|---|---|---|

| Ames Test | Salmonella typhimurium (Strains TA100, TA98) | With and without metabolic activation, at doses approaching maximal solubility | Inconclusive evidence of mutagenicity; small, dose-dependent increase in revertant colonies. | fda.govpfizermedicalinformation.comnih.govbaxterpi.comrxlist.comnih.govndmctsgh.edu.tw |

| Mouse Lymphoma Assay | L5178Y TK+/- cells | 750 mcg/mL (without metabolic activation), 3000 mcg/mL (with metabolic activation) | Toxic and associated with increased mutant frequencies at high concentrations. No increase at lower concentrations. | fda.govpfizermedicalinformation.combaxterpi.comrxlist.comnih.govndmctsgh.edu.twwikidoc.org |

| In vivo Micronucleus Test | Mouse and male rat bone marrow | Intravenous administration | No clear evidence of clastogenic potential. | fda.govpfizermedicalinformation.combaxterpi.com |

Long-term animal studies to evaluate the carcinogenic potential of this compound have not been performed. fda.govpfizermedicalinformation.comnih.govbaxterpi.comrxlist.comnih.govndmctsgh.edu.tw Therefore, there is no definitive data from such studies regarding its potential to cause cancer. The results from mutagenesis assays, such as the Ames test, are often used as an initial screening for carcinogenic potential. wikipedia.org While the Ames test for this compound was considered inconclusive, it did not provide a clear signal for carcinogenicity. fda.govpfizermedicalinformation.comnih.govbaxterpi.comrxlist.comnih.govndmctsgh.edu.tw

In Vitro Cellular Models

In vitro cellular models are essential tools for studying the cellular and molecular mechanisms of action of various compounds and for investigating disease processes in a controlled environment.

Neuronal cell cultures are widely used to investigate the effects of neuroactive compounds. Studies using primary striatal neuron cultures have shown that dopamine can induce a transcriptional response, particularly in Drd1-expressing medium spiny neurons. biorxiv.org This highlights a cell-type-specific response to dopamine. biorxiv.org

In studies on adult subventricular zone (SVZ)-derived neural precursor cells, dopamine was found to increase cell proliferation. pnas.org Research suggests that dopamine stimulates the release of epidermal growth factor (EGF), which then acts on its receptor (EGFR) to promote this proliferation. pnas.org At higher concentrations, however, dopamine can be toxic to these cells. pnas.org

Furthermore, in vitro studies on hippocampal slices have demonstrated that a brief application of dopamine can lead to a persistent increase in the frequency and magnitude of sharp wave (SW) events, which are thought to be involved in memory consolidation. plos.org This effect appears to be mediated by D1/D5 dopamine receptors. plos.org

The human kidney is a significant target organ for dopamine's actions. aacrjournals.org In vitro studies using human kidney cells, such as the HK-2 cell line, have been instrumental in elucidating these effects. HK-2 cells, which are derived from human renal proximal tubules, express dopamine receptors. researchgate.net

Research has shown that dopamine can activate the JNK pathway and induce apoptosis in human kidney cells. stemcell.com The entire nephron contains various dopamine receptors, and the kidney itself can produce dopamine, which plays a role in regulating renal blood flow, glomerular filtration rate, and sodium excretion. aacrjournals.orgwikipedia.orgahajournals.org Studies using human kidney-2 cells have demonstrated the presence of functional dopamine D1 receptors. researchgate.net Additionally, competitive inhibition of dopamine uptake has been studied in clear cell renal cell carcinoma, indicating the functional presence of the dopamine transporter SLC6A3. aacrjournals.org

The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model in Parkinson's disease (PD) research. nih.govresearchgate.net These cells possess several characteristics of dopaminergic neurons, including the expression of tyrosine hydroxylase and the dopamine transporter, making them a valuable tool for studying the molecular mechanisms of PD. nih.govresearchgate.net

The cytotoxic effects of dopamine and its oxidation products have been studied in SH-SY5Y cells. nih.gov Research has shown that dopamine can induce a significant loss of cell viability and mitochondrial membrane potential, effects that are partially preventable by antioxidants like N-acetylcysteine. nih.gov This suggests that oxidative stress plays a role in dopamine-induced cytotoxicity. nih.gov

SH-SY5Y cells are also used to investigate the effects of neurotoxins that mimic PD pathology and to test the cytoprotective effects of various compounds. mdpi.com For example, they have been used to study the protective effects of antioxidants against neurotoxin-induced cell death. mdpi.com While undifferentiated SH-SY5Y cells produce some dopamine, differentiation with agents like retinoic acid can increase dopamine levels, creating a more mature dopaminergic-like phenotype for research. diva-portal.org However, it's noteworthy that these cells are of cancerous origin, which can influence their biological properties. nih.gov To address the low endogenous dopamine production, researchers have genetically engineered SH-SY5Y cells to ectopically express tyrosine hydroxylase, resulting in high levels of dopamine and its metabolites, thus creating a more robust model for studying dopamine metabolism and related disorders. frontiersin.org

| Cell Model | Research Area | Key Findings | Citation |

|---|---|---|---|

| Primary Striatal Neuron Cultures | Neuronal signaling | Dopamine induces a transcriptional response, especially in Drd1-expressing neurons. | biorxiv.org |

| Adult SVZ-derived Neural Precursor Cells | Neurogenesis | Dopamine increases proliferation via EGF receptor activation. | pnas.org |

| Human Kidney (HK-2) Cells | Renal physiology | Express functional dopamine receptors; dopamine can induce apoptosis via the JNK pathway. | researchgate.netstemcell.com |

| SH-SY5Y Neuroblastoma Cells | Parkinson's Disease | Used to model dopamine cytotoxicity, oxidative stress, and test neuroprotective compounds. Can be genetically modified to enhance dopamine production for more robust studies. | nih.govresearchgate.netnih.govfrontiersin.org |

Radiosynthesis for Imaging Studies

The investigation of the dopaminergic system in vivo has been profoundly advanced by the development of radiolabeled compounds suitable for imaging techniques like Positron Emission Tomography (PET). The process of attaching a positron-emitting radionuclide to a molecule of interest, known as radiosynthesis, is a critical first step in creating these imaging agents, or radiotracers. This section focuses on the radiosynthesis of dopamine-related compounds, particularly those labeled with Carbon-11, and their subsequent application in preclinical imaging studies.

Carbon-11 Labeled Dopamine Tracers

Carbon-11 ([11C]) is a positron-emitting radionuclide with a relatively short half-life of approximately 20.4 minutes. This characteristic necessitates that the radiosynthesis and purification of [11C]-labeled tracers are performed rapidly and efficiently, typically at a facility with an on-site cyclotron. The advantage of using Carbon-11 is that carbon is a fundamental component of all organic molecules, allowing for the labeling of a wide array of compounds without altering their inherent biological activity.

The synthesis of [11C]-labeled dopamine tracers often involves the introduction of a [11C]methyl group ([11C]CH₃) onto a precursor molecule. A common and highly versatile method for this is [11C]methylation using [11C]methyl iodide or [11C]methyl triflate, which are produced from cyclotron-generated [11C]carbon dioxide. This technique has been instrumental in the development of numerous PET radioligands for the dopamine system.

Several key Carbon-11 labeled tracers have been developed to study different aspects of dopaminergic neurotransmission in preclinical models:

[11C]L-DOPA: This tracer is an analogue of the dopamine precursor L-DOPA and is used to measure the activity of the enzyme aromatic L-amino acid decarboxylase (AADC), which converts L-DOPA to dopamine. PET studies with [11C]L-DOPA provide an index of dopamine synthesis and storage capacity. uzh.ch Preclinical studies in monkey models of Parkinson's disease have compared β-[11C]-L-DOPA with other tracers to evaluate dopamine synthesis rates. snmjournals.org

[11C]Raclopride: A selective antagonist for the dopamine D2/D3 receptors, [11C]raclopride is widely considered a "gold-standard" for imaging these receptors. uzh.ch It is used to quantify receptor density and occupancy. Preclinical PET studies using [11C]raclopride in MPTP-treated non-human primates, a model for Parkinson's disease, have demonstrated changes in D2 receptor density corresponding to the disease state. uzh.chjneurosci.orgnih.gov

[11C]N-methylspiperone (NMSP): This compound is a high-affinity antagonist for both dopamine D2/D3 and serotonin (B10506) 5-HT2A receptors. nih.gov In preclinical research, it has been used to image these receptor populations in the brains of rodents and non-human primates. nih.govnih.govscispace.com Biodistribution studies in mice have shown high uptake in the striatum, a region rich in dopamine receptors. nih.gov

[11C]PE2I: This tracer is a highly selective ligand for the dopamine transporter (DAT), a protein responsible for the reuptake of dopamine from the synaptic cleft. nih.govfrontiersin.org It is used to assess the integrity of dopaminergic nerve terminals. Preclinical evaluations in non-human primates have been crucial for characterizing its kinetic properties and validating its use for quantifying DAT levels. snmjournals.orgsnmjournals.org

The development of these tracers involves rigorous preclinical evaluation, including in vitro binding assays and in vivo imaging in animal models to confirm their specificity, selectivity, and appropriate pharmacokinetic properties for PET imaging.

Positron Emission Tomography (PET) Applications